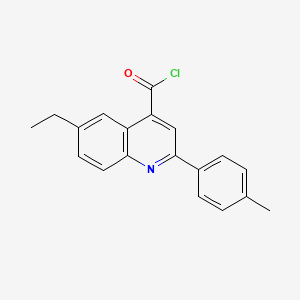

6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Beschreibung

Historical Context and Evolution of Quinoline Chemistry

The foundation of quinoline chemistry was established in 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it "leukol," meaning "white oil" in Greek. This seminal discovery marked the beginning of a rich chemical heritage that would eventually lead to the development of sophisticated derivatives such as this compound. The historical progression of quinoline chemistry experienced significant developments in 1842 when French chemist Charles Gerhardt obtained a related compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". The apparent distinction between Runge's and Gerhardt's compounds was later resolved by German chemist August Hoffmann, who recognized that the behavioral differences were due to contaminants and that both compounds were chemically identical.

The evolution of quinoline chemistry gained momentum throughout the late nineteenth and early twentieth centuries as researchers developed increasingly sophisticated synthetic methodologies. Coal tar remained the principal commercial source of quinoline for many decades, establishing an industrial foundation that supported further chemical development. The structural elucidation of quinoline was definitively established by 1908, with subsequent proof by total synthesis achieved by Woodward and Doering in 1945. This historical progression demonstrates how fundamental discoveries in heterocyclic chemistry provided the knowledge base necessary for developing complex derivatives like this compound.

The modern era of quinoline chemistry has witnessed the emergence of highly functionalized derivatives that incorporate multiple substituents to achieve specific chemical and biological properties. The development of carbonyl chloride-functionalized quinolines represents a sophisticated approach to creating reactive intermediates capable of participating in diverse chemical transformations. These advances build directly upon the foundational work of early quinoline chemists while incorporating contemporary understanding of electronic effects, steric interactions, and synthetic methodology.

Classification and Nomenclature of Functionalized Quinolines

The systematic classification of functionalized quinolines follows established principles of heterocyclic nomenclature, with this compound representing a complex example of multi-substituted quinoline derivatives. The fundamental quinoline structure consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system with the molecular formula C9H7N. This base structure provides the framework upon which various functional groups can be incorporated to create derivatives with enhanced chemical and biological properties.

The nomenclature of this compound follows systematic organic naming conventions, beginning with the quinoline core and proceeding to identify substituents by their positions and chemical nature. The compound features an ethyl group at position 6 of the quinoline ring system, a 4-methylphenyl substituent at position 2, and a carbonyl chloride functional group at position 4. The molecular formula C19H16ClNO reflects the complex substitution pattern, with a molecular weight of 309.79 grams per mole.

Classification schemes for functionalized quinolines often categorize compounds based on their substitution patterns and functional group types. The following table illustrates the systematic classification of quinoline derivatives based on their functional characteristics:

| Classification Category | Functional Groups | Position Preferences | Chemical Properties |

|---|---|---|---|

| Alkyl-substituted quinolines | Methyl, ethyl, propyl | 2, 4, 6, 8 | Enhanced lipophilicity |

| Aryl-substituted quinolines | Phenyl, tolyl, anisyl | 2, 3 | π-π interactions |

| Acyl chloride quinolines | Carbonyl chloride | 4, 6 | High reactivity |

| Halogenated quinolines | Chloro, bromo, fluoro | 5, 6, 7, 8 | Electrophilic character |

Within this classification framework, this compound represents a multi-functional derivative combining alkyl substitution, aryl substitution, and acyl chloride functionality within a single molecular architecture. This combination creates unique electronic and steric environments that influence the compound's reactivity and potential applications in synthetic chemistry.

Significance of Carbonyl Chloride-Functionalized Quinoline Derivatives

Carbonyl chloride-functionalized quinoline derivatives occupy a position of significant importance in contemporary organic synthesis due to their exceptional reactivity and versatility as synthetic intermediates. The incorporation of the carbonyl chloride functional group into the quinoline framework creates compounds capable of participating in diverse nucleophilic acyl substitution reactions, thereby serving as key building blocks for the construction of complex molecular architectures. The reactive nature of the carbonyl chloride group enables the formation of amides, esters, and other derivatives through well-established synthetic pathways.

The strategic significance of these derivatives lies in their ability to undergo selective transformations while maintaining the integrity of the quinoline aromatic system. Research has demonstrated that this compound can participate in various chemical reactions including substitution reactions due to the presence of the carbonyl chloride group, oxidation and reduction reactions involving the quinoline ring system, and coupling reactions such as Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation. These reaction capabilities position such compounds as valuable synthetic intermediates in pharmaceutical and materials chemistry applications.

The functional utility of carbonyl chloride-quinoline derivatives extends beyond simple synthetic transformations to encompass applications in proteomics research and specialty chemical production. In proteomics applications, the carbonyl chloride group can react with nucleophiles in proteins, facilitating the study of protein interactions and modifications at the molecular level. Industrial applications include the production of specialty chemicals and advanced materials, where the unique structural properties of these compounds enable the development of materials with specific functionalities.

Contemporary research efforts have identified multiple synthetic pathways for accessing carbonyl chloride-functionalized quinolines, with typical preparation involving the reaction of corresponding quinoline-4-carboxylic acids with thionyl chloride under controlled conditions, followed by purification under reduced pressure. The presence of substituents such as ethyl and methylphenyl groups confers distinct steric and electronic properties that influence reactivity patterns and expand the range of potential synthetic applications.

Theoretical Framework for Understanding Quinoline Reactivity

The theoretical foundation for understanding quinoline reactivity rests upon fundamental principles of aromatic chemistry, heterocyclic electronic structure, and substitution effects that govern the behavior of compounds such as this compound. Quinoline exhibits characteristics of both benzene and pyridine chemistry, with the fused ring system creating distinct electronic environments that influence reactivity patterns. The pyridine-like nitrogen atom introduces electron deficiency into the heterocyclic ring while the benzene-like carbocyclic ring maintains relative electron neutrality compared to benzene itself.

Electronic distribution analysis reveals that quinoline systems demonstrate preferential reactivity sites based on electron density considerations and resonance stabilization effects. For electrophilic substitution reactions, the benzene-like ring serves as the primary reaction site due to its higher electron density relative to the pyridine-like ring. The most favored positions for electrophilic attack are positions 5 and 8, where the resulting cationic intermediates achieve optimal resonance stabilization through charge delocalization. This regioselectivity pattern stems from the formation of Wheland intermediates with multiple canonical structures that effectively distribute positive charge while preserving aromaticity in the pyridine portion of the molecule.

Nucleophilic substitution reactivity in quinoline systems follows complementary principles, with the electron-deficient pyridine-like ring serving as the preferred reaction site. Position 4 demonstrates the highest reactivity toward nucleophilic attack, followed by position 2, due to the formation of stabilized anionic intermediates where negative charge resides on the electronegative nitrogen atom. The mechanism proceeds through addition-elimination pathways characteristic of aromatic nucleophilic substitution, with the nitrogen atom providing essential stabilization for the intermediate complexes.

The influence of substituents on quinoline reactivity can be analyzed through both electronic and steric considerations. The following table summarizes key theoretical parameters for understanding substituent effects in functionalized quinolines:

| Substituent Type | Electronic Effect | Steric Influence | Reactivity Impact |

|---|---|---|---|

| Ethyl group | Weak electron donation | Moderate steric bulk | Enhanced nucleophilic character |

| Methylphenyl group | π-electron donation | Significant steric hindrance | Modified regioselectivity |

| Carbonyl chloride | Strong electron withdrawal | Minimal steric effect | Increased electrophilic character |

| Combined effects | Balanced electronic properties | Complex steric interactions | Unique reactivity profile |

For this compound, the combination of electron-donating alkyl and aryl substituents with the strongly electron-withdrawing carbonyl chloride group creates a complex electronic environment that modulates the inherent reactivity of the quinoline core. The ethyl group at position 6 provides weak electron donation while introducing modest steric effects, the methylphenyl substituent at position 2 contributes π-electron density while creating significant steric bulk, and the carbonyl chloride at position 4 dramatically increases the electrophilic character of that position while maintaining minimal steric hindrance. This substitution pattern results in a unique reactivity profile that combines enhanced electrophilic character at the carbonyl carbon with modified electronic distribution throughout the quinoline aromatic system.

Eigenschaften

IUPAC Name |

6-ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-3-13-6-9-17-15(10-13)16(19(20)22)11-18(21-17)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGRJSZVORXADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Quinoline Core Formation

The quinoline core can be synthesized using the Friedländer condensation method, which involves the reaction between 2-aminoacetophenone derivatives and ketones or aldehydes under acidic conditions. Alternatively, the Pfitzinger reaction can be employed, where isatin reacts with ketones under reflux conditions to form quinoline derivatives.

Functionalization

- Ethyl Group Introduction : The ethyl group at position 6 can be introduced via alkylation or nucleophilic substitution reactions.

- Halogenation : The carbonyl position is halogenated to form the carbonyl chloride group.

Chloride Activation

The conversion of the carboxylic acid to carbonyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.

Optimization Strategies

To enhance efficiency and yield, several strategies can be employed:

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.

- Continuous Flow Reactors : Enhances efficiency and scalability for intermediates.

- Solvent Selection : Careful choice of solvents, such as dichloromethane or DMF, can minimize side reactions.

Analytical Techniques

Key analytical techniques for characterizing this compound include:

- NMR Spectroscopy : Essential for structural confirmation.

- Mass Spectrometry (HRMS/ESI-MS) : Used for molecular weight verification and fragmentation analysis.

- X-ray Crystallography : Resolves steric effects of bulky substituents.

Research Findings and Applications

Chemical Properties

The presence of the ethyl and methyl groups confers distinct steric and electronic properties, influencing its reactivity and applications in medicinal chemistry and materials science.

Biological Applications

In proteomics research, this compound is utilized to study protein interactions and functions by reacting with nucleophiles in proteins.

Industrial Applications

It finds application in the production of specialty chemicals and materials, leveraging its unique structure for developing new materials with specific properties.

Comparison with Similar Compounds

| Compound | Substituents | Physical Properties | Applications |

|---|---|---|---|

| This compound | Ethyl, 4-methylphenyl | High melting point due to intermolecular interactions | Medicinal chemistry, materials science |

| Trifluoromethyl-substituted analogs | Trifluoromethyl | Downfield shifts in NMR due to electron-withdrawing effects | Potential in medicinal chemistry for enhanced bioavailability |

| Methoxy-substituted analogs | Methoxy | Upfield shifts in NMR due to electron-donating effects | Potential in materials science for altered physical properties |

Analyse Chemischer Reaktionen

6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.

Coupling Reactions: It can be used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of anthranilic acid derivatives. A common approach includes the reaction of anthranilic acid with appropriate reagents under controlled conditions to yield the quinoline structure. The compound features a carbonyl chloride group, which is reactive and facilitates various chemical reactions, including:

- Substitution Reactions : The carbonyl chloride group allows for nucleophilic substitution.

- Oxidation and Reduction Reactions : The quinoline ring can undergo redox reactions under specific conditions.

- Coupling Reactions : It can participate in Suzuki–Miyaura cross-coupling reactions, essential for forming carbon-carbon bonds.

Scientific Research Applications

The applications of this compound span several scientific disciplines:

Chemistry

In organic synthesis, this compound serves as a versatile reagent for constructing complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable in synthesizing various derivatives.

Biology

In proteomics research, this compound is utilized to study protein interactions and functions. The carbonyl chloride group can react with nucleophiles in proteins, allowing researchers to explore protein modifications and interactions at a molecular level.

Industry

The compound finds application in the production of specialty chemicals and materials. Its unique structure enables its use in developing new materials with specific properties or functionalities.

Wirkmechanismus

The mechanism of action of 6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with molecular targets through its carbonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The quinoline ring structure also allows for interactions with biological molecules, making it useful in proteomics research .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride and their substituent-driven properties:

Spectroscopic and Physical Properties

- NMR Data : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in D7, ) exhibit downfield shifts in $^{1}\text{H}$ and $^{13}\text{C}$ NMR due to decreased electron density. In contrast, methoxy-substituted analogs (e.g., D6, ) show upfield shifts for aromatic protons .

- Melting Points : Compounds with halogen substituents (e.g., D8, 3-chlorophenyl) generally exhibit higher melting points compared to methyl or methoxy derivatives, attributed to stronger intermolecular interactions .

- Crystallinity : Bulky substituents like isopropoxy () or multiple methyl groups () influence crystal lattice stability, as analyzed via software like Mercury for structure visualization .

Industrial and Research Relevance

- Medicinal Chemistry: Quinoline-4-carbonyl chlorides are precursors to HDAC inhibitors and kinase modulators. For example, D6–D12 () are evaluated for anticancer activity .

- Materials Science: Pyridinyl-substituted analogs () are explored as ligands in coordination polymers due to their nitrogen donor sites .

Biologische Aktivität

6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 309.79 g/mol. It features a quinoline backbone, which is significant for its reactivity and biological interactions. The carbonyl chloride functional group enhances its ability to participate in nucleophilic acyl substitution reactions, making it versatile in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, potentially inhibiting replication in certain pathogens.

- Enzyme Interaction : It can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

- Apoptosis Induction : Similar quinoline derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the upregulation of p53 and activation of caspases .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of quinoline derivatives. For instance, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 2.71 μM to 5.94 μM, indicating potent antiproliferative action compared to standard drugs like Doxorubicin (IC50 = 6.18 μM) .

Antimicrobial Activity

The compound has also been investigated for its potential antimicrobial properties. Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics.

Study on Antiproliferative Activity

In a study focusing on the antiproliferative activity of quinoline derivatives, researchers synthesized several compounds and assessed their efficacy against breast cancer cell lines (MCF-7). One notable derivative exhibited an IC50 value of 1.87 μM, significantly lower than that of standard treatments . The study concluded that these compounds could induce cell cycle arrest at the G1 phase and promote apoptosis through mitochondrial pathways.

Antimalarial Potential

Another area of research involved evaluating the antimalarial activity of related quinoline compounds. A series of quinoline-4-carboxamides were tested against Plasmodium falciparum, showing moderate potency with EC50 values around 120 nM. Optimizations led to compounds with low nanomolar potency and excellent oral efficacy in mouse models .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the standard synthetic routes for 6-ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, and how can reaction yields be optimized?

The synthesis typically involves a multi-step process:

Quinoline core formation : Friedländer condensation between 2-aminoacetophenone derivatives and ketones or aldehydes under acidic conditions .

Functionalization : Introduction of the ethyl group at position 6 via alkylation or nucleophilic substitution, followed by halogenation at the carbonyl position.

Chloride activation : Conversion of the carboxylic acid to carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions .

Q. Optimization strategies :

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

Q. How do electronic effects of substituents (ethyl, methylphenyl) influence the reactivity of the carbonyl chloride group?

- Electron-withdrawing groups (EWGs) : The ethyl group at C6 slightly deactivates the quinoline ring via inductive effects, reducing electrophilicity at the carbonyl chloride.

- Steric hindrance : The 4-methylphenyl group at C2 creates steric bulk, slowing nucleophilic attack at the carbonyl chloride but enhancing selectivity in reactions with smaller nucleophiles (e.g., amines vs. alcohols) .

- Computational insights : Density Functional Theory (DFT) studies on analogous compounds show that substituent positioning alters LUMO distribution, directing reactivity toward specific sites .

Q. What strategies resolve contradictions in biological activity data for quinoline derivatives with similar substituents?

Discrepancies in reported activities (e.g., antimicrobial vs. cytotoxic effects) arise from:

- Varied assay conditions : Differences in cell lines, bacterial strains, or solvent systems (e.g., DMSO vs. aqueous buffers) .

- Metabolic stability : The ethyl group may enhance lipophilicity, improving membrane permeability but accelerating hepatic metabolism .

Q. Methodological recommendations :

- Standardize assays using OECD guidelines for cytotoxicity (e.g., MTT assay) and antimicrobial testing (e.g., MIC determination) .

- Perform metabolite profiling (LC-MS/MS) to identify degradation products that may confound activity results .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Molecular docking : Screen derivatives against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to predict binding affinities .

- QSAR models : Use substituent parameters (Hammett σ, π-hydrophobicity) to correlate structural features with activity trends .

Case study : For 6-ethyl-2-(4-methylphenyl) analogs, docking simulations suggest that the ethyl group fills a hydrophobic pocket in the ATP-binding site of kinase targets, while the methylphenyl group stabilizes π-π interactions .

Methodological Challenges

Q. How to mitigate hydrolysis of the carbonyl chloride during storage or reaction?

Q. What are the pitfalls in interpreting mass spectrometry data for halogenated quinolines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.